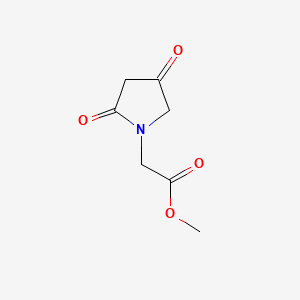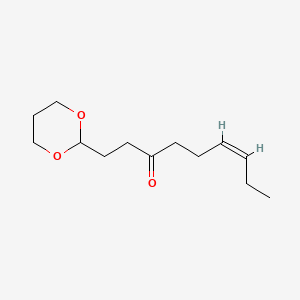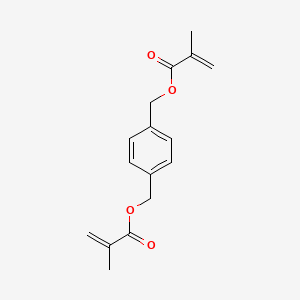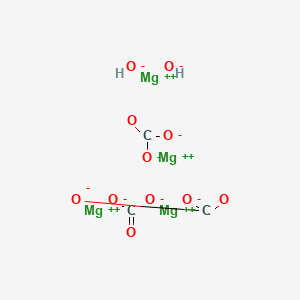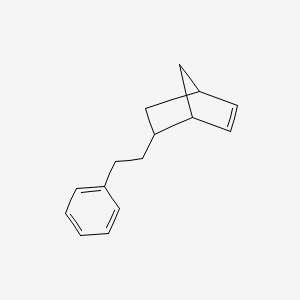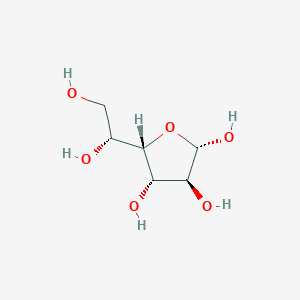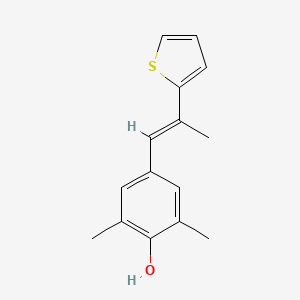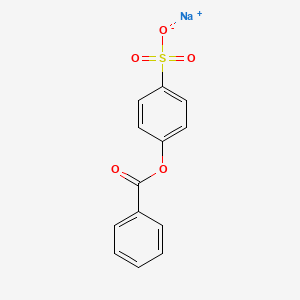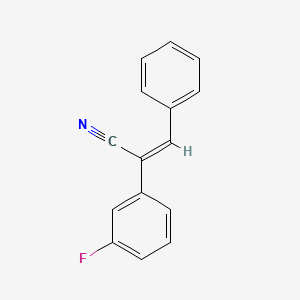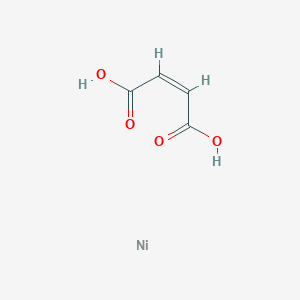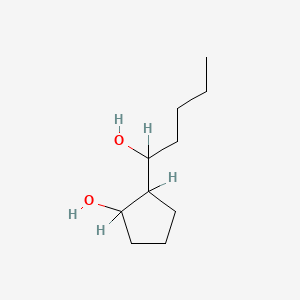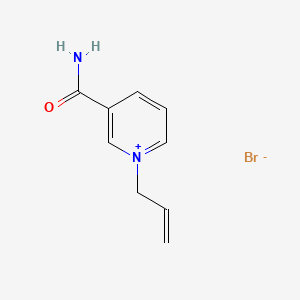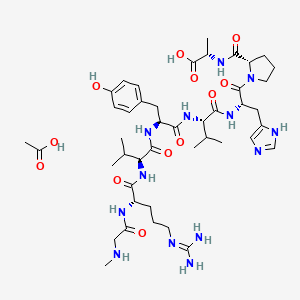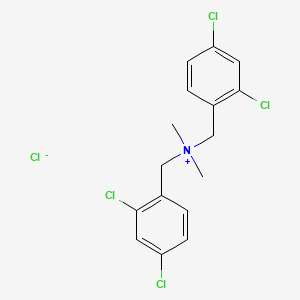
Bis(2,4-dichlorobenzyl)dimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-dichlorobenzyl)dimethylammonium chloride is a chemical compound with the molecular formula C₁₄H₁₄Cl₂N₂. It is known for its antimicrobial properties and is commonly used in various applications, including disinfectants, preservatives, and in the medical field.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting 2,4-dichlorobenzyl chloride with dimethylamine in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with continuous monitoring of reaction parameters to ensure product quality and yield. The process may also include purification steps to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of bis(2,4-dichlorobenzyl)dimethylamine.
Substitution: Substitution reactions can occur at the benzyl positions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Chlorinated by-products (from oxidation).
Bis(2,4-dichlorobenzyl)dimethylamine (from reduction).
Various benzyl derivatives (from substitution).
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for other chemical compounds. Biology: It is employed as an antimicrobial agent in biological studies to test the efficacy of disinfectants and preservatives. Medicine: Bis(2,4-dichlorobenzyl)dimethylammonium chloride is used in antiseptic solutions and wound care products due to its antimicrobial properties. Industry: It is utilized in the production of disinfectants, preservatives, and other industrial applications requiring antimicrobial properties.
作用机制
The antimicrobial action of Bis(2,4-dichlorobenzyl)dimethylammonium chloride is primarily due to its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interacts with the lipid components of the cell membrane, causing structural damage and leakage of cellular contents.
Molecular Targets and Pathways Involved:
Cell Membrane Disruption: The compound targets the cell membrane, causing physical damage and compromising cell integrity.
Protein Denaturation: It may also denature proteins, leading to the loss of enzymatic activity and cellular functions.
相似化合物的比较
Bis(2,4-dichlorobenzyl)chloride: Similar in structure but lacks the dimethylammonium group, resulting in different antimicrobial properties.
Bis(2,4-dichlorobenzyl)amine: Similar to the dimethylammonium variant but with different functional groups, affecting its reactivity and applications.
Uniqueness: Bis(2,4-dichlorobenzyl)dimethylammonium chloride is unique in its combination of the dichlorobenzyl group and the dimethylammonium group, which enhances its antimicrobial efficacy compared to similar compounds.
属性
CAS 编号 |
97975-94-5 |
|---|---|
分子式 |
C16H16Cl5N |
分子量 |
399.6 g/mol |
IUPAC 名称 |
bis[(2,4-dichlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H16Cl4N.ClH/c1-21(2,9-11-3-5-13(17)7-15(11)19)10-12-4-6-14(18)8-16(12)20;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
NQPUHJCCECUSEO-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CC1=C(C=C(C=C1)Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


